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Compound of Interest

Compound Name: Ethyl nitroacetate

Cat. No.: B140605

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for ethyl nitroacetate against relevant alternative compounds.
It is intended for researchers, scientists, and professionals in drug development who utilize
these analytical techniques for structural elucidation and compound verification.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard
protocols for acquiring NMR and IR spectra for a liquid sample like ethyl nitroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining *H and 3C NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of ethyl nitroacetate in 0.5-0.7 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs). The solvent should be chosen based on
the sample's solubility and its own resonance peaks.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS
serves as the internal standard with its proton signal set to 0.00 ppm.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR
spectrometer. Acquire the *H spectrum using a standard pulse program. For the 13C
spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to
single lines for each unique carbon atom.[1][2]
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e Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the
spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for analyzing a liquid sample is using Attenuated Total Reflectance (ATR) or
a neat liquid film:

Instrument Preparation: Record a background spectrum of the clean ATR crystal or salt
plates (e.g., NaCl). This background is automatically subtracted from the sample spectrum.

o Sample Application:
o ATR-FTIR: Place a single drop of ethyl nitroacetate directly onto the ATR crystal.
o Neat Liquid Film: Place a drop of the liquid between two salt plates, creating a thin film.

o Data Acquisition: Place the sample into the spectrometer and acquire the spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard
range (e.g., 4000-400 cm~1).[3]

o Data Analysis: Identify the characteristic absorption bands and their corresponding
wavenumbers (cm™1).

Data Presentation and Comparison

The following tables summarize the quantitative NMR and IR data for ethyl nitroacetate and
comparable molecules: ethyl acetate and nitromethane. This comparison helps in assigning
signals and understanding the electronic effects of the nitro and ester functional groups.

Table 1: *H NMR Data (400 MHz, CDCIs)
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Compound Chemical Shift Multiplicity Integration Assignment
(6, ppm)
Ethyl .
Nitroacetate ~5.20[4] Singlet 2H NO2-CH2-COO
~4.32[4] Quartet 2H O-CH2-CHs
~1.33[4] Triplet 3H O-CH2-CHs
Ethyl Acetate ~4.12[2][5] Quartet 2H O-CH2-CHs
~2.05[2][5] Singlet 3H CHs-COO
~1.26[2][5] Triplet 3H O-CH2-CHs
Nitromethane ~4.33 Singlet 3H CHs-NO:2
« 13
Compound Chemical Shift (6, ppm) Assignment
Ethyl Nitroacetate ~162.0 C=0 (Ester)
~78.0 NO2-CH2-COO
~63.0 O-CH2-CHs
~13.8 O-CH2-CHs
Ethyl Acetate ~171.1 C=0 (Ester)
~60.6 O-CH2-CHs
~21.1 CH3-COO
~14.2 O-CH2-CHs
Nitromethane ~62.7 CHs-NO:2

Table 3: Characteristic IR Absorption Data (Neat/Liquid

Film)
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Functional Group &

Compound Absorption (v, cm~?) . .
Vibration
Ethyl Nitroacetate ~1755 (strong) C=0 (Ester carbonyl stretch)
N-O (Asymmetric stretch of
~1560 (strong)
NO2)[6]
N-O (Symmetric stretch of
~1370 (strong)
NO2)[6]
~1200 (strong) C-O (Ester stretch)
Ethyl Acetate ~1740 (strong)[7] C=0 (Ester carbonyl stretch)
~1240 (strong)[5][7] C-O (Ester stretch)
) N-O (Asymmetric stretch of
Nitromethane ~1555 (strong)

NO2)

N-O (Symmetric stretch of

~1380 (strong) NO3)
2

Spectroscopic Analysis Workflow

The logical flow from sample to structural confirmation is a critical process in chemical analysis.
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Caption: Workflow for the spectroscopic analysis of ethyl nitroacetate.

Discussion and Interpretation
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H NMR Spectrum of Ethyl Nitroacetate: The spectrum shows three distinct signals
corresponding to the three non-equivalent sets of protons.

e The singlet at ~5.20 ppm is assigned to the two protons of the methylene group (CH2)
positioned between the strongly electron-withdrawing nitro (NO2) and carbonyl (CO) groups.
This significant downfield shift is due to the deshielding effect of both adjacent functional
groups. It appears as a singlet because there are no adjacent protons to cause splitting.

e The quartet at ~4.32 ppm and the triplet at ~1.33 ppm are characteristic of an ethyl group.
The methylene protons (O-CH:z) are deshielded by the adjacent oxygen atom, shifting them

downfield to ~4.32 ppm. They are split into a quartet by the three neighboring methyl protons

(n+1=3+1=4).[8]

o The methyl protons (CHs) are further from the electronegative groups and thus appear more

upfield at ~1.33 ppm. Their signal is split into a triplet by the two neighboring methylene
protons (n+1 = 2+1 = 3).[8]

Comparison with Ethyl Acetate: The ethyl group signals in ethyl nitroacetate (~4.32 and ~1.33

ppm) are shifted slightly downfield compared to those in ethyl acetate (~4.12 and ~1.26 ppm).
This indicates that the nitro group has a modest electron-withdrawing effect that is transmitted
through the ester functionality. The most dramatic difference is the replacement of the acetyl
methyl singlet of ethyl acetate (~2.05 ppm) with the highly deshielded methylene singlet of
ethyl nitroacetate (~5.20 ppm).

IR Spectrum of Ethyl Nitroacetate: The IR spectrum provides clear evidence for the key
functional groups.

e Avery strong absorption at ~1755 cm~1 is characteristic of the C=0 stretching vibration of
the ester group.

o Two other strong bands appear at ~1560 cm~! (asymmetric stretch) and ~1370 cm™1
(symmetric stretch), which are definitive absorptions for a nitro group.[6]

Comparison with Alternatives: The C=0 stretch in ethyl nitroacetate is at a slightly higher
wavenumber than in ethyl acetate (~1740 cm~1), which is consistent with the electron-

withdrawing nitro group increasing the double-bond character of the carbonyl. The nitro group
absorptions are nearly identical to those in nitromethane, confirming the presence of this
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functional group. The spectrum of ethyl acetate, by contrast, completely lacks these strong N-O
stretching bands.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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